molecular formula C18H18N2O5 B2918220 Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate CAS No. 2034428-16-3

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

Cat. No. B2918220
CAS RN: 2034428-16-3
M. Wt: 342.351
InChI Key: ZAZRHSBRYAAOJO-UHFFFAOYSA-N
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Description

“Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate” is a complex organic compound. It contains a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It also contains a nicotinamido group, which is derived from nicotinamide, a form of vitamin B3 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydrofuran group would introduce a ring structure, while the nicotinamido and benzoate groups would likely be attached at specific positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen (the alpha carbons) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar tetrahydrofuran ring and the potentially charged nicotinamido group could influence its solubility, while the benzoate group could potentially influence its acidity .

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has explored the roles of benzoate and nicotinamide derivatives in catalysis and the synthesis of complex molecules. For example, the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, including nicotinamide, highlight the utility of these compounds in forming coordination polymers with potential applications in catalysis and material science (Zeleňák, Sabo, Massa, & Llewellyn, 2004). Similarly, the synthesis of novel quinuclidinone derivatives, including benzoate moieties as potential anti-proliferative agents, indicates the pharmaceutical applications of these compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).

Material Science and Engineering

In material science, the development of new compounds often involves the functionalization of benzoate or nicotinamide structures for the creation of novel materials. For instance, the study on the efficient synthesis of new inhibitors against corrosion of mild steel in acidic media using benzoate derivatives underscores the importance of such compounds in industrial applications (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Pharmacology and Drug Development

In the pharmacological domain, the synthesis of compounds with benzoate and nicotinamide groups for potential anti-cancer activities reflects ongoing efforts to discover new therapeutic agents. The design and synthesis of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates as potential anti-cancer agents indicate the relevance of these functional groups in drug development (Soni et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

properties

IUPAC Name

methyl 4-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRHSBRYAAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

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